Keap1-Nrf2-IN-12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Keap1-Nrf2-IN-12 is a small molecule inhibitor that targets the Keap1-Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress and electrophilic damage. The compound is designed to disrupt the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2), thereby activating Nrf2 and enhancing the expression of cytoprotective genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-12 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common reagents used in the synthesis include bromoacetonitrile, potassium carbonate, and various protecting groups to ensure the stability of intermediates . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-12 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s activity .

Scientific Research Applications

Keap1-Nrf2-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

Keap1-Nrf2-IN-12 exerts its effects by binding to Keap1, thereby preventing the ubiquitination and degradation of Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. This binding activates the transcription of genes involved in antioxidant defense, detoxification, and cellular protection .

Comparison with Similar Compounds

Similar Compounds

Keap1-Nrf2-IN-1: Another inhibitor of the Keap1-Nrf2 interaction, but with different binding affinities and selectivity profiles.

Keap1-Nrf2-IN-2: Similar mechanism of action but may have different pharmacokinetic properties.

Uniqueness

Keap1-Nrf2-IN-12 is unique due to its specific binding characteristics and its ability to effectively disrupt the Keap1-Nrf2 interaction, leading to potent activation of Nrf2. This makes it a valuable tool for studying the Keap1-Nrf2 pathway and exploring therapeutic applications .

Biological Activity

Keap1-Nrf2-IN-12 is a compound that targets the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications.

Overview of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is essential for regulating the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation via the ubiquitin-proteasome pathway. However, under oxidative stress, modifications to Keap1 lead to the stabilization and nuclear translocation of Nrf2, allowing it to activate antioxidant response elements (ARE) and upregulate genes involved in detoxification and antioxidant defense .

This compound functions as a small-molecule inhibitor that disrupts the interaction between Keap1 and Nrf2. By covalently modifying specific cysteine residues in Keap1, this compound prevents Nrf2 from being ubiquitinated and degraded, thereby enhancing its stability and promoting its transcriptional activity . This mechanism is critical for increasing cellular resistance to oxidative damage.

1. Cellular Effects

Research indicates that activation of Nrf2 through compounds like this compound leads to:

- Increased expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase.

- Enhanced detoxification processes through upregulation of phase II detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) .

- Modulation of inflammatory responses by regulating cytokine production in immune cells .

2. Case Studies

Several studies have demonstrated the efficacy of this compound in various models:

- Lung Cancer Models : In genetically engineered mouse models of non-small cell lung cancer (NSCLC), activation of Nrf2 was shown to influence tumor initiation and progression. Specifically, constitutive Nrf2 activation via Keap1 mutation was linked to enhanced tumor growth . The use of this compound in these models could provide insights into its potential as an anticancer agent.

- Inflammatory Diseases : In models of inflammatory bowel disease and sepsis, compounds that activate Nrf2 have been shown to reduce inflammation and promote tissue repair . The application of this compound in these contexts could enhance recovery by modulating immune responses.

Data Table: Summary of Biological Activities

Properties

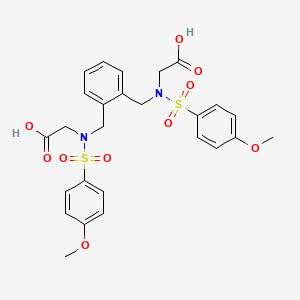

Molecular Formula |

C26H28N2O10S2 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

2-[[2-[[carboxymethyl-(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C26H28N2O10S2/c1-37-21-7-11-23(12-8-21)39(33,34)27(17-25(29)30)15-19-5-3-4-6-20(19)16-28(18-26(31)32)40(35,36)24-13-9-22(38-2)10-14-24/h3-14H,15-18H2,1-2H3,(H,29,30)(H,31,32) |

InChI Key |

SFWZWTSGQYFZGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2CN(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.